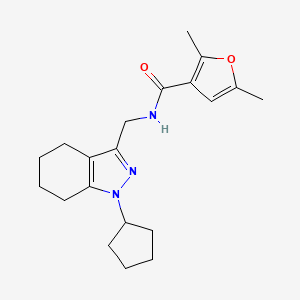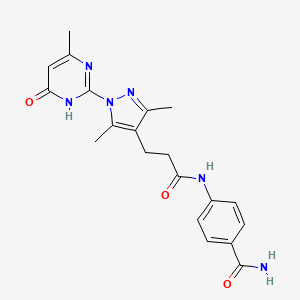
4-(3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamido)benzamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds with structures related to the specified chemical have been synthesized and evaluated for their biological activities, including antimicrobial, insecticidal, and anticancer properties.
Antimicrobial and Insecticidal Activities : Research by Deohate and Palaspagar (2020) demonstrated the synthesis of pyrimidine and pyrazole heterocyclic compounds, evaluated for their insecticidal and antimicrobial potentials. The study found that synthesized compounds exhibit significant activity against certain Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
Anticancer Activities : Abdellatif et al. (2014) reported on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, tested for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Many of the synthesized compounds displayed potent anticancer activity, with one compound showing the most potent inhibitory activity (Abdellatif et al., 2014).
Chemical Synthesis Techniques
- Microwave Irradiative Cyclocondensation : The synthesis of related compounds via microwave irradiative cyclocondensation offers a rapid and efficient method for generating heterocyclic compounds, as highlighted by Deohate and Palaspagar (2020). This method facilitates the creation of compounds with potential biological applications in a shorter time frame and often with higher yields compared to traditional synthesis methods.
Potential Therapeutic Applications
Anticancer and Anti-inflammatory Agents : Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and shown to possess anti-inflammatory and analgesic properties. These compounds have been evaluated as COX-1/COX-2 inhibitors, indicating their potential as therapeutic agents in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).
Enaminone-Based Heterocycles : Enaminone derivatives have served as precursors for the synthesis of a variety of heterocyclic compounds, demonstrating the versatility of these chemical structures in medicinal chemistry. These compounds have been synthesized and evaluated for their biological activities, further showcasing the potential applications of these chemical frameworks in drug discovery and development (Darweesh et al., 2016).
Propiedades
IUPAC Name |
4-[3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-11-10-18(28)24-20(22-11)26-13(3)16(12(2)25-26)8-9-17(27)23-15-6-4-14(5-7-15)19(21)29/h4-7,10H,8-9H2,1-3H3,(H2,21,29)(H,23,27)(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIYINRSVGXPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC3=CC=C(C=C3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoylamino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

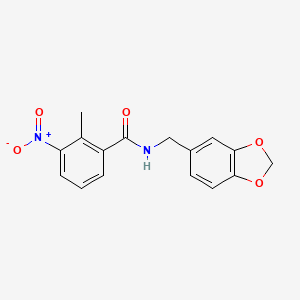
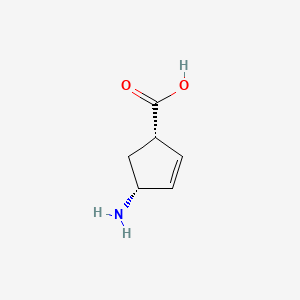

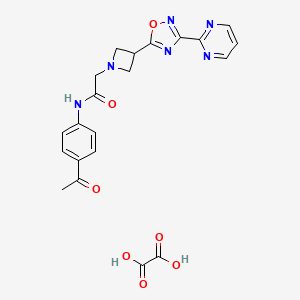
![Methyl 3-(1-(methylsulfonyl)piperidine-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2737902.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)
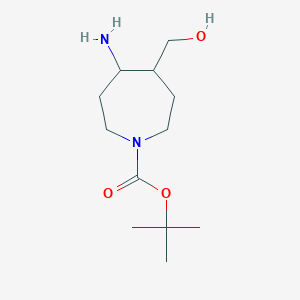
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2737905.png)
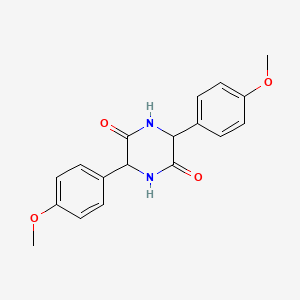

![2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2737909.png)
